![molecular formula C25H27N3O3S B2635627 3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide CAS No. 393834-69-0](/img/structure/B2635627.png)
3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting pyridine-3-carboxylic acid with piperidine under appropriate conditions.
Sulfonylation: The piperidine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Coupling with Benzamide: The sulfonylated piperidine derivative is coupled with 3,4-dimethylbenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Sulfides and amines.
Substitution: Nitro compounds and halogenated derivatives.
科学的研究の応用
Anticancer Potential
Recent studies have highlighted the potential of compounds similar to 3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide as anticancer agents . Research indicates that such compounds may act as inhibitors of specific kinases involved in cancer cell proliferation. For example, derivatives of benzamides have shown promise as RET kinase inhibitors, which play a crucial role in various cancers .
AMPK Activation
The compound's structural analogs have been studied for their ability to activate AMP-activated protein kinase (AMPK), which is crucial in cellular energy regulation and metabolism. AMPK activators are being explored for their potential in treating metabolic disorders and certain types of cancer . The selective activation of AMPK can lead to decreased cell growth in cancerous cells, which opens avenues for precision medicine.
Neuropharmacological Effects
Compounds containing piperidine and pyridine rings are often investigated for their neuropharmacological effects. There is evidence suggesting that they may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders .
Case Study 1: Cancer Cell Inhibition
A study focusing on related compounds demonstrated significant inhibition of cell proliferation in MDA-MB-453 breast cancer cells when treated with AMPK activators derived from similar structures . The findings emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Neurotransmitter Interaction
Research involving pyridine and piperidine derivatives indicated potential interactions with serotonin receptors, suggesting possible applications in treating mood disorders . Compounds with similar structures have been shown to modulate neurotransmitter release, which could lead to new treatments for depression or anxiety.
作用機序
The mechanism of action of 3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and benzamide groups are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications that are not as easily achievable with similar compounds.
生物活性
Molecular Formula
- C : 21
- H : 26
- N : 4
- O : 3
- S : 1
Molecular Weight
- Approximately 394.51 g/mol
Structural Features
The compound features a sulfonamide group, which is known for enhancing biological activity in pharmaceutical compounds. The presence of the pyridine and piperidine rings contributes to its interaction with various biological targets.
The compound exhibits potential inhibitory effects on specific kinases, particularly those involved in cancer signaling pathways. Kinases are critical in regulating various cellular processes, including growth and proliferation.
Inhibition Studies
Research indicates that compounds similar to this benzamide derivative can inhibit kinases such as GSK-3β and IKK-β. For instance, studies have shown that modifications in the carboxamide moiety can lead to significant changes in kinase inhibition potency, with IC50 values ranging from 10 to over 1000 nM depending on the substituents used .
Study on RET Kinase Inhibition
A related study investigated a series of benzamide derivatives for their ability to inhibit RET kinase, which plays a role in certain cancers. The results indicated that specific structural modifications led to enhanced inhibitory activity, suggesting that similar strategies could be applied to optimize the activity of 3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide .
GSK-3β Inhibition Research
In another study focusing on GSK-3β inhibitors, it was found that compounds with specific alkyl or cycloalkyl substituents showed improved potency. This suggests that variations in the structure of this compound could lead to enhanced biological activity against GSK-3β .
Summary of Biological Activities
Biological Activity | Target | IC50 (nM) | Reference |
---|---|---|---|
Inhibition of GSK-3β | GSK-3β | 10 - 1314 | |
Inhibition of RET Kinase | RET Kinase | Moderate | |
Cytotoxicity in Cancer Cells | Various Cancer Lines | Variable |
Potential Applications
Given its structural characteristics and biological activity, this compound may have applications in developing treatments for cancers driven by aberrant kinase signaling pathways. Further optimization and testing are necessary to fully elucidate its therapeutic potential.
特性
IUPAC Name |
3,4-dimethyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-18-8-9-20(16-19(18)2)25(29)27-22-10-12-23(13-11-22)32(30,31)28-15-4-3-7-24(28)21-6-5-14-26-17-21/h5-6,8-14,16-17,24H,3-4,7,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBELTBXPYXQPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。